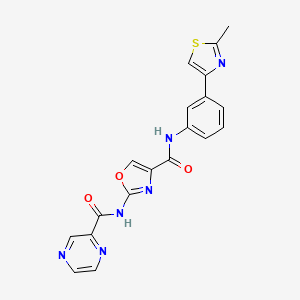![molecular formula C19H14ClN3OS B2492946 2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide CAS No. 893978-78-4](/img/structure/B2492946.png)
2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex benzamide derivatives, including compounds related to 2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide, typically involves multistep reactions, including the formation of new C-N and S-N bonds through oxidative cyclization processes. For example, the molecular iodine-promoted synthesis of benzimidazoles and benzothiazoles demonstrates the complexity and innovation in synthesizing similar compounds (Gunaganti Naresh, R. Kant, T. Narender, 2014).
Molecular Structure Analysis
The structure of benzamide derivatives is characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compound, essential for understanding its chemical behavior and potential applications (D. Kaushik, Namita Maan, 2011).
Chemical Reactions and Properties
Chemical properties of benzamide derivatives, including reactivity and potential chemical transformations, are pivotal in synthetic chemistry and drug design. For instance, derivatives of 1,3,4-thiadiazole exhibit notable reactivity that can be leveraged to construct new heterocycles with potential insecticidal activity, showcasing the diverse chemical properties these compounds can exhibit (Ali M. M. Mohamed et al., 2020).
Scientific Research Applications
Anticancer Evaluation
A study by Ravinaik et al. (2021) involved the synthesis of substituted benzamides, including compounds structurally similar to 2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide. These compounds were tested for anticancer activity against various cancer cell lines, showing moderate to excellent anticancer activity. This suggests the potential of such compounds in cancer research and treatment (B. Ravinaik et al., 2021).
Antimicrobial Activity
Research by Sethi et al. (2016) on benzimidazol-1-yl-methyl-benzamide derivatives, which are structurally related, revealed significant in vitro antimicrobial activity against various bacterial and fungal strains. This indicates the possible application of this compound in the development of new antimicrobial agents (Ritchu Sethi et al., 2016).
Antifungal Activity
A study by Çapan et al. (1999) focused on the synthesis and antifungal activity of 6-phenylimidazo[2,1-b]thiazole derivatives, similar in structure to the chemical . These compounds were effective against various dermatophyte strains, suggesting the potential of this compound in antifungal applications (G. Çapan et al., 1999).
Synthesis and Molecular Interaction Studies
The research by Kamila et al. (2012) involved the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which are structurally related to the chemical . This study, focusing on microwave-assisted synthesis, highlights the importance of such compounds in exploring molecular interactions and synthesis methods (S. Kamila et al., 2012).
Future Directions
Thiazoles, which include the imidazo[2,1-b][1,3]thiazol-6-yl group present in “2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide”, have been the focus of significant research due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in various fields of research and industry.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can act through various mechanisms depending on their specific structure and the biological target they interact with . For instance, some thiazole derivatives have been found to exhibit their anti-inflammatory and analgesic activities through inhibition of prostaglandin biosynthesis .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action on cyclo-oxygenase pathways .
Pharmacokinetics
It’s known that the bioactivation of some thiazole derivatives can occur via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .
Result of Action
For instance, some thiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .
Action Environment
It’s known that the efficacy and stability of thiazole derivatives can be influenced by various factors, including their specific chemical structure, the biological target they interact with, and the specific conditions under which they are used .
Biochemical Analysis
Biochemical Properties
The thiazole ring, a key component of 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide, is known to interact with various enzymes, proteins, and other biomolecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs
Cellular Effects
The cellular effects of 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide are not fully understood. Related thiazole compounds have been shown to have significant effects on various types of cells . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is not yet fully elucidated. It is known that thiazole derivatives can undergo oxidative metabolism to yield glutathione conjugates, which is consistent with their bioactivation to reactive species .
Temporal Effects in Laboratory Settings
The temporal effects of 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide in laboratory settings are not well-documented. Related compounds have shown good microsomal stability .
Metabolic Pathways
The metabolic pathways involving 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide are not yet fully understood. It is known that related thiazole derivatives can undergo oxidative metabolism in human liver microsomes to yield glutathione conjugates .
properties
IUPAC Name |
2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-5-4-6-14(9-13)21-18(24)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXCJLRKXCLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2492864.png)
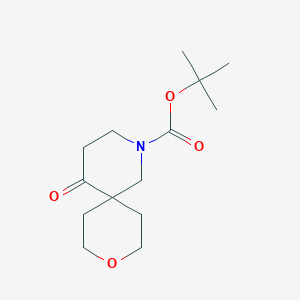
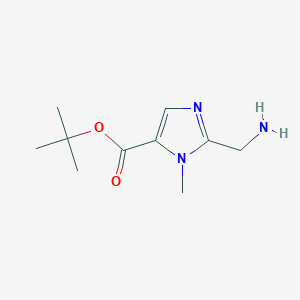
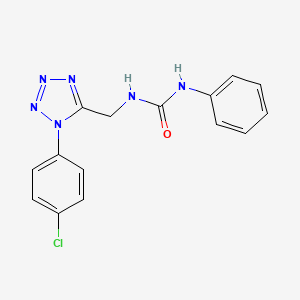
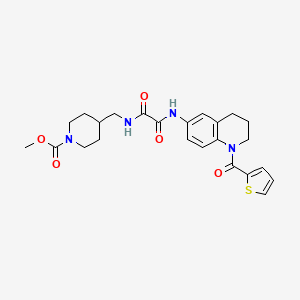
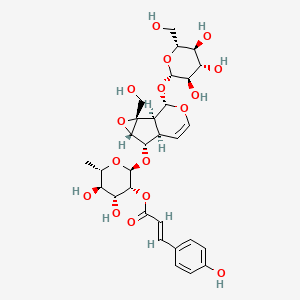
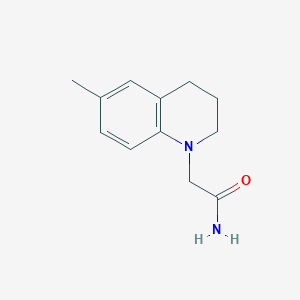
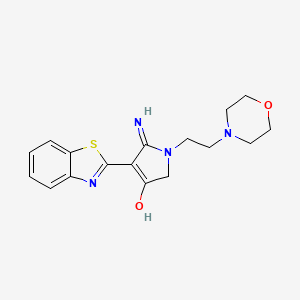
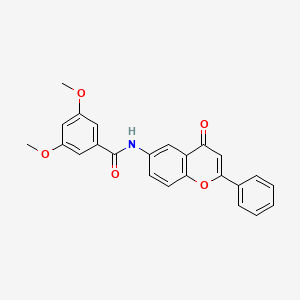
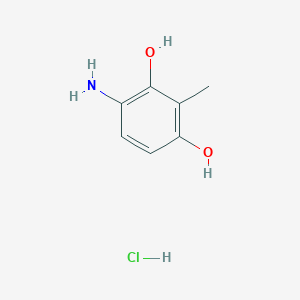
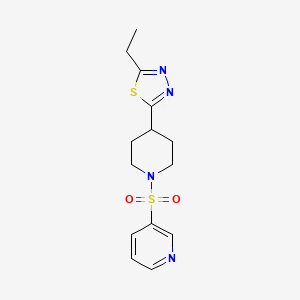

![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)
